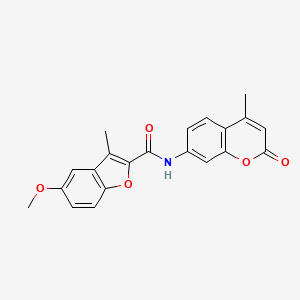

5-methoxy-3-methyl-N-(4-methyl-2-oxochromen-7-yl)-1-benzofuran-2-carboxamide

Description

5-Methoxy-3-methyl-N-(4-methyl-2-oxochromen-7-yl)-1-benzofuran-2-carboxamide is a synthetic hybrid molecule combining benzofuran and coumarin moieties. The benzofuran core is substituted with a methoxy group at position 5 and a methyl group at position 3, while the carboxamide linker connects it to a 4-methyl-2-oxochromen-7-yl (coumarin-derived) group.

The methoxy and methyl groups likely influence electronic and steric properties, while the carboxamide linker may modulate solubility and intermolecular interactions.

Properties

Molecular Formula |

C21H17NO5 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

5-methoxy-3-methyl-N-(4-methyl-2-oxochromen-7-yl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H17NO5/c1-11-8-19(23)26-18-9-13(4-6-15(11)18)22-21(24)20-12(2)16-10-14(25-3)5-7-17(16)27-20/h4-10H,1-3H3,(H,22,24) |

InChI Key |

IREYGUOOJGOYIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)OC)C |

Origin of Product |

United States |

Biological Activity

5-Methoxy-3-methyl-N-(4-methyl-2-oxochromen-7-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it may act as an inhibitor of aldehyde dehydrogenase (ALDH), which is crucial for cellular detoxification and metabolic processes. Inhibition of ALDH has been linked to increased sensitivity of cancer cells to chemotherapeutic agents, potentially overcoming drug resistance.

Anticancer Properties

Recent research has focused on the anticancer properties of this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer Cells : The compound exhibited IC50 values in the low micromolar range, indicating potent growth inhibition.

- Glioblastoma : Studies showed that the compound could induce apoptosis in glioblastoma cells, leading to reduced cell viability and increased cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.5 | ALDH inhibition, apoptosis induction |

| U87 (Glioblastoma) | 0.8 | Cell cycle arrest, mitochondrial dysfunction |

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study conducted on the effects of 5-methoxy-3-methyl-N-(4-methyl-2-oxochromen-7-yl)-1-benzofuran-2-carboxamide on breast cancer cells revealed that treatment led to a significant decrease in cell proliferation. The study utilized a combination of flow cytometry and clonogenic assays to assess cell viability and reproductive integrity post-treatment.

Findings :

- Cell Viability : A reduction in viable cells was observed at concentrations above 1 µM.

- Apoptosis : Increased levels of caspase activation were noted, indicating that the compound induces apoptosis through intrinsic pathways.

Study 2: Neuroprotective Mechanisms

In a separate investigation focusing on neuroprotection, the compound was tested on primary neuronal cultures exposed to oxidative stress. Results indicated that pre-treatment with the compound significantly reduced markers of oxidative damage and inflammation.

Findings :

- Oxidative Stress Reduction : Decreased levels of reactive oxygen species (ROS) were measured.

- Inflammatory Cytokines : A reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.

Comparison with Similar Compounds

Structural Analog 1: 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

Structural Features :

- Benzofuran core : Substituted with acetyl (position 5), methoxy (position 7), and 4-methoxyphenyl (position 2).

- Functional group : Acetic acid side chain at position 3.

Key Differences :

- Linker and substituents : Unlike the target compound, this analog lacks a coumarin moiety and instead features a 4-methoxyphenyl group and acetyl substituent. The acetic acid side chain may reduce membrane permeability compared to the carboxamide linker.

- Synthesis : Synthesized via a one-pot multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid, emphasizing efficiency .

Pharmacological Implications :

- However, the absence of a coumarin unit limits anticoagulant activity.

Structural Analog 2: 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

Structural Features :

- Benzofuran core : Substituted with fluorine (position 5), methyl (position 7), and methylsulfanyl (position 3).

- Functional group : Acetic acid side chain at position 2.

Key Differences :

Pharmacological Implications :

- Fluorine substitution often improves bioavailability and target binding affinity. However, the acetic acid group may limit blood-brain barrier penetration compared to carboxamide derivatives.

Research Findings and Implications

- Target Compound : The integration of coumarin may synergize anticoagulant effects with benzofuran-associated antitumor activity. However, steric hindrance from the 3-methyl group could reduce binding to cytochrome P450 enzymes compared to smaller substituents .

- Analog 1 : The 4-methoxyphenyl group may confer antioxidant properties, but the absence of a heterocyclic linker (e.g., coumarin) limits scaffold diversity for multi-target therapies .

- Analog 2 : Fluorine substitution improves metabolic stability, but the acetic acid group’s ionization at physiological pH may reduce cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.